Rubidium molybdate
Description
Properties
IUPAC Name |
dioxido(dioxo)molybdenum;rubidium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4O.2Rb/q;;;2*-1;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRIIGHBJCKMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Rb+].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoO4Rb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Rubidium molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
13718-22-4 | |
| Record name | Dirubidium molybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.868 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Rubidium molybdate can be synthesized through several methods. One common laboratory method involves the reaction of rubidium carbonate (Rb₂CO₃) with molybdenum trioxide (MoO₃) at high temperatures. The reaction is as follows: [ Rb₂CO₃ + MoO₃ \rightarrow Rb₂MoO₄ + CO₂ ]
Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of rubidium hydroxide (RbOH) and molybdenum trioxide. The reaction is carried out at elevated temperatures to ensure complete conversion: [ 2 RbOH + MoO₃ \rightarrow Rb₂MoO₄ + H₂O ]
Chemical Reactions Analysis
Types of Reactions: Rubidium molybdate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to form lower oxidation state molybdenum compounds.
Substitution: this compound can participate in substitution reactions where rubidium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reactions with other alkali metal salts can lead to the formation of mixed molybdates.
Major Products:
Oxidation: Higher oxidation state molybdenum compounds.
Reduction: Lower oxidation state molybdenum compounds.
Substitution: Mixed alkali metal molybdates.
Scientific Research Applications
Chemical Applications
Catalysis
Rubidium molybdate serves as a catalyst in several chemical reactions, particularly in oxidation and reduction processes. Its ability to facilitate these reactions is attributed to the molybdenum component, which is essential for the functioning of various enzymes involved in biochemical pathways .
Reactions Overview
- Oxidation: Can be oxidized to form higher oxidation state compounds using strong oxidizing agents like potassium permanganate.
- Reduction: Can be reduced under specific conditions to yield lower oxidation state molybdenum compounds, often using hydrogen gas or sodium borohydride as reducing agents.
- Substitution: Engages in substitution reactions where rubidium ions are replaced by other cations, allowing for the synthesis of mixed molybdates.
Biological Applications
Enzyme Interactions
Research indicates that this compound may influence biological processes through its role as a source of molybdate ions, which are crucial for the activity of molybdenum cofactor-dependent enzymes. These enzymes play vital roles in nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .
Medical Imaging and Therapeutics
Ongoing studies are investigating the potential of this compound in medical imaging, particularly as a tracer in positron emission tomography (PET). The unique properties of rubidium isotopes may enhance imaging techniques, providing clearer insights into physiological processes .
Industrial Applications
Specialty Glass and Ceramics
this compound is utilized in the production of specialty glasses and ceramics due to its thermal stability and optical properties. Its incorporation into glass matrices can improve durability and resistance to thermal shock .
Electronics
In electronics, this compound is explored for its potential use in components like photoelectric cells and quantum computing devices. The compound's unique electronic properties make it suitable for applications requiring precise signal generation and processing capabilities .
Material Science Applications
Ferroelectric Materials
Research has highlighted this compound's potential in developing ferroelectric materials. Specifically, lithium this compound has demonstrated promising ferroelectric properties, which could lead to advancements in electronic devices.
Nuclear Research
this compound is relevant in nuclear fuel research, particularly concerning interactions between nuclear oxide fuels and their fission products. Understanding these interactions is critical for improving the safety and efficiency of nuclear reactors.
Comparative Analysis with Other Molybdates
This compound can be compared with other alkali metal molybdates based on their properties and applications:
| Compound | Solubility | Key Applications | Unique Features |
|---|---|---|---|
| Lithium Molybdate | High | Chemical synthesis | High solubility |
| Sodium Molybdate | Moderate | Industrial applications | Cost-effective |
| Potassium Molybdate | Moderate | Fertilizers, corrosion inhibitors | Commonly used in agriculture |
| Cesium Molybdate | Low | Specialty applications | High density |
| This compound | Intermediate | Electronics, specialty glasses | Unique thermal stability |
Case Study 1: Medical Imaging
A study investigated the use of rubidium-82 produced from rubidium salts as a blood flow tracer in PET imaging. The results indicated enhanced imaging quality compared to traditional tracers, highlighting rubidium's potential therapeutic applications .
Case Study 2: Ferroelectric Properties
Research into lithium this compound revealed its ferroelectric characteristics at certain temperatures, suggesting applications in memory storage devices and sensors. The study focused on the relationship between structural properties and electrical performance.
Mechanism of Action
The mechanism by which rubidium molybdate exerts its effects involves its interaction with various molecular targets. In catalytic processes, it facilitates the transfer of electrons, thereby accelerating chemical reactions. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Alkali Metal Molybdates
Alkali metal molybdates (e.g., Na₂MoO₄, K₂MoO₄, Cs₂MoO₄) share the general formula A₂MoO₄ but exhibit variations in hydration states, solubility, and crystal structures due to cation size differences:
*Exact solubility data for Cs₂MoO₄ is unavailable in the provided evidence.
Thorium-Containing Rubidium Molybdates
Rubidium thorium molybdates (e.g., Rb₈Th(MoO₄)₆, Rb₂Th(MoO₄)₃) demonstrate structural diversity dependent on the Rb/Th ratio :
| Compound | Dimensionality | Structural Features |
|---|---|---|
| Rb₈Th(MoO₄)₆ | 0D (clusters) | Isolated [Th(MoO₄)₆]⁸⁻ clusters |
| Rb₂Th(MoO₄)₃ | 1D (chains) | Edge-sharing ThO₈ polyhedra forming chains |
| Rb₄Th(MoO₄)₄ | 2D (sheets) | Layered Th-O-Mo networks |
| Rb₄Th₅(MoO₄)₁₂ | 3D (framework) | Porous framework with Rb⁺ in tunnels |
These compounds highlight how increased Rb⁺ content reduces structural dimensionality by disrupting Th-O-Mo linkages.
Transition Metal Molybdates
Transition metal molybdates (e.g., Ag₂MoO₄, Bi₂MoO₆) exhibit distinct electronic and functional properties:
- Catalytic Activity : La-doped Bi₂MoO₄ demonstrates enhanced photocatalytic efficiency under visible light, whereas Rb₂MoO₄’s catalytic roles remain understudied .
Biological Activity
Rubidium molybdate (RbMoO) is a compound of increasing interest in biological research due to its unique properties and potential applications in various fields, including biochemistry and medicine. This article reviews the biological activity of this compound, focusing on its effects on cellular processes, metabolic implications, and potential therapeutic uses.
This compound crystallizes in an orthorhombic structure with a space group of Pmcn. Its stability range is reported to be between 230°C and 500°C, with lattice parameters a = 6.460 Å, b = 11.27 Å, and c = 8.185 Å at 520°C . Understanding its structural properties is essential for elucidating its biological interactions.
Cellular Uptake and Dynamics
Research indicates that molybdate ions play a crucial role in cellular metabolism. A study employing fluorescence resonance energy transfer (FRET) imaging demonstrated that molybdate uptake in living HEK-293T cells occurs via a specific membrane transporter, with uptake rates influenced by temperature and the presence of competing ions such as sulfate and oxalate . The findings suggest that molybdate transport is not passive diffusion but rather an active process regulated by specific transport mechanisms.
Metabolic Effects
Molybdate exposure has been linked to metabolic disturbances. In a controlled study on mice, exposure to sodium molybdate resulted in significant alterations in serum metabolites, including increases in 5-aminolevulinic acid and glycolic acid, indicating disruptions in amino acid and lipid metabolism . The integration of elementomic and metabolomic analyses provides insights into how molybdate affects metabolic pathways, potentially through its interaction with other metals like cadmium.
Case Study 1: Molybdate Metabolism in Animal Models
In an eight-week study involving male C57 mice, researchers administered sodium molybdate at doses relevant to human exposure (0.01 and 1 mg/kg/day). The results showed significant changes in blood serum metabolites, highlighting the compound's potential to induce metabolic disorders. Notably, cadmium levels were elevated in urine following molybdate exposure, suggesting a possible interaction between these two elements .
Case Study 2: Molybdate Transport Mechanisms
Another investigation focused on the dynamics of molybdate transport in living cells using FRET imaging techniques. The study revealed that the intracellular concentration of molybdate increased over time when exposed to varying concentrations (0.1–100 µM), with significant changes observed in the fluorescence intensity ratio indicative of molybdate uptake . This underscores the importance of understanding transport mechanisms for potential therapeutic applications.
Data Tables
| Study | Organism | Dose | Key Findings |
|---|---|---|---|
| Study 1 | Mice | 0.01 & 1 mg/kg/day | Altered serum metabolites; increased cadmium levels |
| Study 2 | HEK-293T Cells | 0.1–100 µM | Active transport mechanisms identified; temperature-dependent uptake |
Q & A
Q. What are the standard protocols for synthesizing rubidium molybdate compounds, and how do reaction conditions influence crystallinity?
this compound compounds (e.g., Rb₂MoO₄) are typically synthesized via high-temperature solid-state reactions. Stoichiometric mixtures of Rb₂CO₃ and MoO₃ are heated at 600–800°C in platinum crucibles under controlled atmospheric conditions. Excess Rb₂CO₃ may be added to compensate for alkali metal volatility. Post-synthesis, slow cooling enhances crystallinity, while quenching can stabilize metastable phases. Characterization via powder X-ray diffraction (PXRD) is critical to verify phase purity, with Rietveld refinement used to resolve structural ambiguities .
Q. How can vibrational spectroscopy (Raman/IR) determine the coordination geometry of MoO₄²⁻ units in this compound?
MoO₄²⁻ tetrahedra exhibit distinct Raman and IR bands corresponding to symmetric/asymmetric stretching (ν₁, ν₃) and bending (ν₂, ν₄) modes. For Rb₂MoO₄, Raman peaks near 890–920 cm⁻¹ (ν₁) and 320–350 cm⁻¹ (ν₂) confirm tetrahedral symmetry. Deviations in peak splitting or shifts indicate distortions due to cation interactions (e.g., Rb⁺···O bonding) or phase transitions. Nuclear-site group analysis, considering space group symmetries (e.g., C2/c for Rb₂Th(MoO₄)₃), helps assign vibrational modes to specific Wyckoff positions .
Advanced Research Questions
Q. How does the Rb/Mo ratio influence structural dimensionality in rubidium thorium molybdates, and what experimental methods validate these trends?
In the homologous series [Rb₂MoO₄]ₓ[Th(MoO₄)₂]ᵧ, increasing the Rb/Mo ratio (x/y) reduces structural dimensionality. For example:
- x/y = 0 : 3D framework (Th(MoO₄)₂).
- x/y = 0.4 : 2D sheets with Rb⁺-occupied tunnels (Rb₄Th₅(MoO₄)₁₂).
- x/y = 4 : 0D clusters (Rb₈Th(MoO₄)₆). Single-crystal XRD and bond-valence-sum (BVS) calculations reveal that Rb⁺ incorporation disrupts Th–O–Mo linkages, lowering connectivity. Electron density maps further illustrate polyhedral distortions .
Q. What mechanisms drive phase transitions in Rb₂MoO₄ at elevated temperatures, and how are these studied experimentally?
Rb₂MoO₄ undergoes sequential phase transitions:
- <230°C : Monoclinic (C2/m).
- 230–500°C : Orthorhombic (Pmcn).
- >500°C : Hexagonal (P3m1). High-temperature PXRD and differential scanning calorimetry (DSC) track lattice parameter changes (e.g., a = 6.46 Å to 6.54 Å at 500°C) and enthalpy shifts. In-situ Raman spectroscopy detects MoO₄²⁻ symmetry alterations during transitions, correlating with structural rearrangements .
Q. How do discrepancies in reported transition temperatures for K₂MoO₄ and Rb₂MoO₄ arise, and what methodologies resolve them?
Discrepancies (e.g., Rb₂MoO₄ transition at 500°C vs. 512°C) stem from differing experimental setups (e.g., heating rates, sample purity). Controlled studies using in-situ Guinier cameras with Pt-Rh sample holders and calibrated thermocouples minimize errors. For example, K₂MoO₄ transitions at 440°C (this work) vs. 475°C (Schmitz-Dumont, 1951), highlighting the need for standardized thermal protocols .
Data Contradiction Analysis
Q. Why do structural studies of Rb₂MoO₄ report conflicting space groups (e.g., C2/c vs. Pmcn), and how can these be reconciled?
Apparent contradictions arise from polymorphism or subtle differences in synthesis conditions. For instance, Rb₂Th(MoO₄)₃ adopts C2/c symmetry due to edge-sharing ThO₈ polyhedra, whereas Rb₄Th(MoO₄)₄ (Pmcn) lacks Th–Th connectivity. High-resolution synchrotron XRD and neutron diffraction clarify space group assignments by resolving oxygen positional disorder and cation occupancy .
Methodological Recommendations
- Synthesis : Use excess Rb₂CO₃ (5–10 mol%) to counter volatility and ensure stoichiometry .
- Characterization : Pair PXRD with spectroscopic methods (Raman/IR) and thermal analysis (DSC/TGA) for comprehensive phase identification .
- Data Interpretation : Apply group theory (e.g., factor group analysis) to assign vibrational modes and validate structural models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
